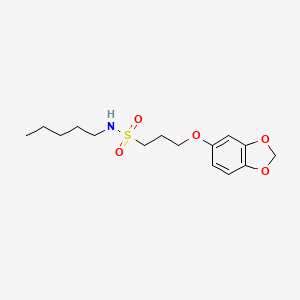
3-methyl-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-methyl-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide is a synthetic organic compound often studied for its potential applications in various scientific fields. It contains a complex structure comprising a p-tolyl group, a 1H-1,2,3-triazole ring, a piperidin-4-yl moiety, and a benzamide core. This combination of functional groups imparts unique properties to the compound, making it a subject of interest in chemical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide typically involves a multi-step process:
Preparation of the p-tolyl-1H-1,2,3-triazole: : This can be achieved via click chemistry, a reliable and high-yielding method, using p-tolyl azide and an alkyne to form the triazole ring.
Formation of the carbonyl compound: : The triazole derivative is then reacted with a suitable acyl chloride to introduce the carbonyl group.
Attachment of the piperidin-4-yl group: : This is typically done through a nucleophilic substitution reaction, where the piperidine acts as a nucleophile attacking the carbonyl carbon.
Final benzamide formation: : The last step involves the amidation reaction, introducing the benzamide group to complete the molecule.
Reaction Conditions
Temperature: : Typically moderate (25-80°C) depending on the step.
Solvents: : Common solvents include dichloromethane (DCM), methanol (MeOH), and tetrahydrofuran (THF).
Catalysts: : Copper(I) catalysts for click chemistry and acid/base catalysts for nucleophilic substitution and amidation reactions.
Industrial Production Methods
Industrial production may involve optimizing these steps to increase yield and purity, using batch or continuous flow reactors for scalability. The use of automated synthesis systems can help streamline the process.
化学反应分析
Types of Reactions
Oxidation: : The compound can undergo oxidation at the p-tolyl group to form the corresponding carboxylic acid derivative.
Reduction: : Reduction reactions can target the carbonyl group, converting it into an alcohol.
Substitution: : The triazole ring can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: : Use of oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: : Employing reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : Nucleophiles or electrophiles, often in the presence of a base or acid catalyst, depending on the desired transformation.
Major Products
Oxidation: : Carboxylic acids, ketones.
Reduction: : Alcohols.
Substitution: : Varied functionalized derivatives depending on the substituent introduced.
科学研究应用
Chemistry
Catalysis: : Its complex structure allows it to act as a ligand in metal-catalyzed reactions, facilitating various organic transformations.
Synthetic Intermediates: : Useful in multi-step synthetic routes for the creation of more complex molecules.
Biology
Biological Probes: : Can be tagged with fluorescent markers to study biological processes involving target proteins or nucleic acids.
Drug Development: : Potentially useful as a pharmacophore in the design of new therapeutics due to its bioactive moieties.
Medicine
Therapeutic Agents: : Exploration of its potential as an active pharmaceutical ingredient (API) in treating diseases, particularly those requiring modulation of specific molecular targets.
Industry
Material Science: : Use in the development of advanced materials due to its structural rigidity and functional versatility.
作用机制
The mechanism of action of 3-methyl-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide largely depends on its application. For instance, in a biological context, it may interact with specific proteins or enzymes, inhibiting their function or altering their activity. Its unique structure allows it to bind to various molecular targets, potentially disrupting or modulating biological pathways essential for disease progression or cellular processes.
相似化合物的比较
Similar Compounds
4-methyl-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide: : Similar structure with a minor difference in the position of the methyl group.
N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-4-methylbenzamide: : Another positional isomer with potential variations in biological activity.
3-methyl-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide: : Similar core structure but with a phenyl group instead of the p-tolyl group.
Uniqueness
Structural Rigidity: : The triazole ring imparts significant stability to the molecule.
Functional Versatility: : The various functional groups allow for diverse chemical modifications and applications.
Bioactivity: : The combination of moieties can offer unique interactions with biological targets, making it a valuable compound in medicinal chemistry.
属性
IUPAC Name |
3-methyl-N-[1-[1-(4-methylphenyl)triazole-4-carbonyl]piperidin-4-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O2/c1-16-6-8-20(9-7-16)28-15-21(25-26-28)23(30)27-12-10-19(11-13-27)24-22(29)18-5-3-4-17(2)14-18/h3-9,14-15,19H,10-13H2,1-2H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XACSLGUXTAFBTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)NC(=O)C4=CC=CC(=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-{[3-cyano-4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(4-nitrophenyl)acetamide](/img/structure/B2791851.png)
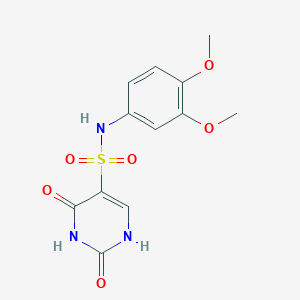
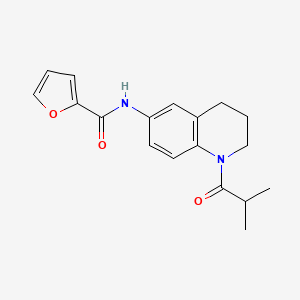
![N-cyclopentyl-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2791855.png)
![2-({5-[(3-chlorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2791858.png)
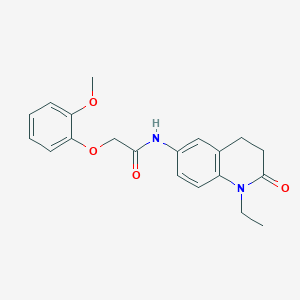
![2-(morpholin-4-yl)-5-[2-(naphthalen-2-yl)-2-oxoethyl]-7-(thiophen-2-yl)-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one](/img/structure/B2791860.png)
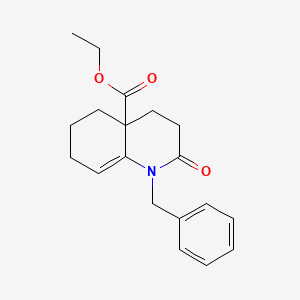
![4-chloro-1-(difluoromethyl)-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2791863.png)
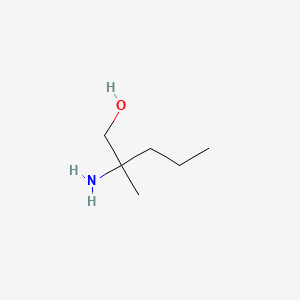
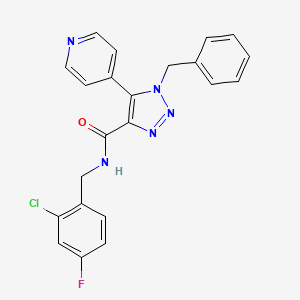
![2-({6-oxo-5-[(oxolan-2-yl)methyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2791868.png)
